molecular formula C14H10ClN3O2S2 B11360520 2-(4-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11360520
M. Wt: 351.8 g/mol
InChI Key: OUSZQLPCOSGUBZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a chlorophenoxy group, a thiophene ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of the thiadiazole ring: This involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the 1,2,4-thiadiazole ring.

    Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the thiadiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity to its target, while the thiophene ring can contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the chlorophenoxy group, thiophene ring, and thiadiazole moiety in This compound provides distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10ClN3O2S2

Molecular Weight

351.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C14H10ClN3O2S2/c15-9-3-5-10(6-4-9)20-8-12(19)16-14-17-13(18-22-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,17,18,19)

InChI Key

OUSZQLPCOSGUBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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